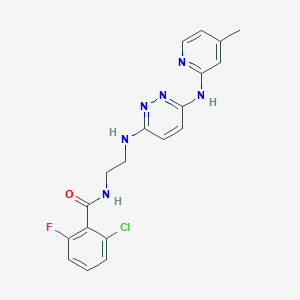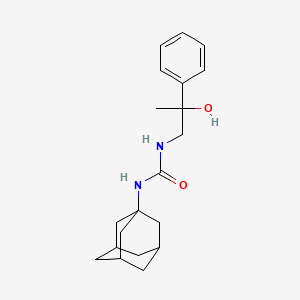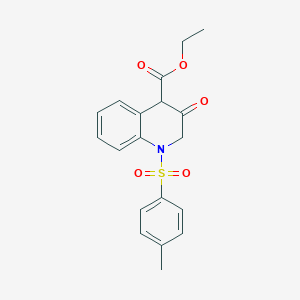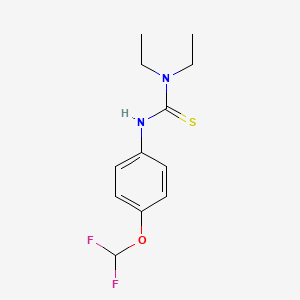
2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. The related compounds in the provided papers include derivatives of pyridine and pyridazine, which are important scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions to achieve high yields and purities. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by adjusting the molar ratios of reactants, reaction temperature, and addition time, resulting in a high yield of 90.3% and a purity of 99.5% . This suggests that the synthesis of the compound would also require precise optimization of reaction conditions to achieve a similar level of success.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyridazine ring, as indicated by the related compounds studied. Pyridazine is a six-membered heterocyclic ring with two adjacent nitrogen atoms, which can contribute to the compound's electronic and steric properties, influencing its reactivity and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of the pyridazine ring under various conditions. For example, the hydrolysis of 2-phenyl-6-chlorooxazolo[5, 4-c]pyridazine leads to the formation of different products depending on the reaction conditions, such as the presence of sodium hydroxide solution or hydrochloric acid . This indicates that the pyridazine ring in the compound of interest may also undergo hydrolysis or other reactions depending on the surrounding functional groups and reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide are not provided, the properties of related compounds can offer some insights. The presence of substituents such as chloro, fluoro, and methylthio groups can affect the lipophilicity, electronic distribution, and overall molecular conformation, which in turn can influence the compound's solubility, stability, and biological activity . The anxiolytic activity observed in some of the related compounds suggests that the compound may also exhibit pharmacological properties worth exploring .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-7-8-22-17(11-12)25-16-6-5-15(26-27-16)23-9-10-24-19(28)18-13(20)3-2-4-14(18)21/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRIQNVWEDVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B3020858.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)
![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)
![3-Oxa-6-azatricyclo[6.1.1.0^{1,6}]decane-4-carboxylic acid hydrochloride](/img/structure/B3020865.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)
![5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide](/img/structure/B3020869.png)

![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)
